molecular formula C12H10N4O3S B11745225 ({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea

({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea

Cat. No.: B11745225
M. Wt: 290.30 g/mol
InChI Key: AZTASKRPWMAJOD-UHFFFAOYSA-N
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Description

({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by the presence of a furan ring substituted with a nitrophenyl group and a thiourea moiety. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea typically involves the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with thiourea. The reaction is usually carried out in an ethanol solvent with piperidine as a catalyst. The mixture is refluxed for about 30 minutes, and upon cooling, the product precipitates out and is collected by filtration .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The furan ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated furan derivatives.

Scientific Research Applications

({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea has been explored for various scientific research applications:

Mechanism of Action

The mechanism of action of ({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea involves its interaction with cellular targets. The compound can bind to enzymes and proteins, disrupting their normal function. For instance, its antimicrobial activity is attributed to its ability to interfere with bacterial cell wall synthesis, leading to cell death . In cancer cells, it may induce apoptosis by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Nitrophenyl)furan-2-carboxylic acid
  • 3-[5-(4-Nitrophenyl)-2-furyl]-4-pyrazole-carbaldehyde

Uniqueness

({[5-(4-Nitrophenyl)furan-2-yl]methylidene}amino)thiourea stands out due to its unique combination of a furan ring, nitrophenyl group, and thiourea moiety. This structural arrangement imparts distinct biological activities, making it a valuable compound for research and potential therapeutic applications .

Properties

Molecular Formula

C12H10N4O3S

Molecular Weight

290.30 g/mol

IUPAC Name

[[5-(4-nitrophenyl)furan-2-yl]methylideneamino]thiourea

InChI

InChI=1S/C12H10N4O3S/c13-12(20)15-14-7-10-5-6-11(19-10)8-1-3-9(4-2-8)16(17)18/h1-7H,(H3,13,15,20)

InChI Key

AZTASKRPWMAJOD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NNC(=S)N)[N+](=O)[O-]

Origin of Product

United States

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